![molecular formula C20H20N2O4 B2634674 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887893-43-8](/img/structure/B2634674.png)
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The compound "3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide" has been studied in various contexts for its potential applications in scientific research. One notable area of research focuses on the synthesis and evaluation of its derivatives for antibacterial activity. For instance, compounds with structural similarities have been synthesized and tested for their antimicrobial efficacy. For example, the synthesis and antibacterial activity of novel derivatives, including (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, have been investigated. These compounds, synthesized through various reactions, have shown a degree of antibacterial activity, indicating the potential of such molecules in developing new antimicrobial agents (Aghekyan et al., 2020).
Antimicrobial and Antioxidant Properties
Further research has been conducted to explore the antimicrobial and antioxidant properties of related compounds. A class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized and evaluated for their antimicrobial and antioxidant activities. This research highlighted that these analogs exhibit varying degrees of antimicrobial and antioxidant activities, suggesting the potential utility of these compounds in therapeutic applications (Rangaswamy et al., 2017).
Anti-Inflammatory and Analgesic Agents
In the realm of anti-inflammatory and analgesic research, novel benzodifuranyl derivatives have been synthesized from visnaginone and khellinone. These compounds have been evaluated as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors and exhibited significant analgesic and anti-inflammatory activities. This suggests their potential as leads in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Synthesis and Characterization for Antimicrobial Applications
The synthesis and characterization of derivatives integrated with quinoline, pyrazole, and benzofuran moieties have also been a focal point of research. These derivatives have been synthesized and characterized through various analytical techniques, and their in vitro antimicrobial activity has been screened against pathogenic bacteria. The findings of these studies contribute to the understanding of the structure-activity relationships of these compounds and their potential as antimicrobial agents (Idrees et al., 2020).
The synthesis, characterization, and evaluation of new benzofuran carboxamide derivatives have been carried out to develop new bioactive chemical entities. These derivatives have been assessed for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, contributing to the exploration of novel therapeutic agents (Lavanya et al., 2017).
Zukünftige Richtungen
Benzofuran compounds, including “3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide”, could be potential natural drug lead compounds due to their strong biological activities . Future research could focus on exploring the biological activities of these compounds and developing novel therapies with enhanced efficacy compared to conventional treatments .
Eigenschaften
IUPAC Name |
3-(butanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-7-17(23)22-18-15-10-4-5-11-16(15)26-19(18)20(24)21-13-8-6-9-14(12-13)25-2/h4-6,8-12H,3,7H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVABVIJRHRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.